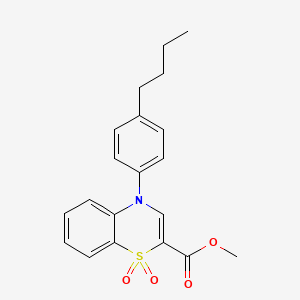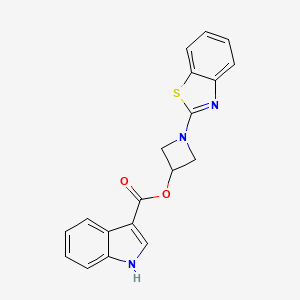![molecular formula C15H20N2O B2966700 Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine CAS No. 1311700-17-0](/img/structure/B2966700.png)
Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine is a compound characterized by the presence of a morpholine ring, a phenyl ring, and a prop-2-yn-1-ylamine group. This compound is of interest due to its unique structural properties which potentially influence its chemical behavior and applicability in various scientific domains.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry where its derivatives are explored for potential therapeutic applications.
Biology
In biological research, derivatives of this compound are studied for their interaction with biomolecules and their potential as enzyme inhibitors or receptor modulators.
Medicine
The compound and its derivatives are investigated for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industry, Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine is used in the synthesis of polymers and materials with specific properties like conductivity or biocompatibility.
Wirkmechanismus
Target of Action
Compounds with a morpholine ring, like the one in this molecule, are often used in medicinal chemistry due to their ability to interact with various biological targets. They can act as bioisosteres for other functional groups, potentially modifying the activity of the compound .
Biochemical Pathways
Again, without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Morpholine derivatives have been found to possess various biological activities, suggesting they could interact with multiple pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine can be approached through several methodologies. One common synthetic route involves the reaction between 4-(morpholin-4-yl)benzaldehyde and propargylamine in the presence of a suitable reducing agent like sodium borohydride. The reaction typically occurs under mild conditions, at room temperature, in a solvent such as methanol or ethanol. This reaction leads to the formation of the corresponding amine derivative by reductive amination.
Industrial Production Methods
For industrial-scale production, a continuous flow synthesis might be employed to enhance the yield and efficiency. This involves using a packed-bed reactor where the reaction mixture is passed through under controlled conditions of temperature and pressure. This method ensures better control over reaction parameters and reduces the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine undergoes various types of reactions, including:
Oxidation: : The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: : The triple bond can be hydrogenated to form a saturated or partially saturated compound.
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution, where substituents like nitro, halogen, or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: : Hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: : Various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: : Imines or nitriles.
Reduction: : Saturated amines.
Substitution: : Substituted aromatic compounds depending on the nature of the electrophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl(phenyl)amine
Methyl(phenylmethyl)amine
Prop-2-yn-1-ylamine
Morpholine derivatives
Uniqueness
What sets Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine apart is its combination of structural elements that contribute to unique steric and electronic properties, making it versatile for different chemical modifications and biological interactions. Its morpholine ring, phenyl ring, and propargylamine group collectively enhance its reactivity and applicability in diverse scientific fields.
Eigenschaften
IUPAC Name |
N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-3-8-16(2)13-14-4-6-15(7-5-14)17-9-11-18-12-10-17/h1,4-7H,8-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEAZZYFIPBNGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
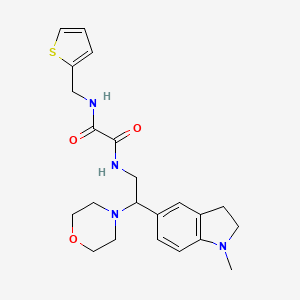
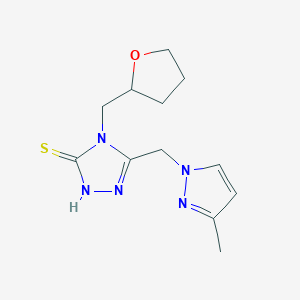
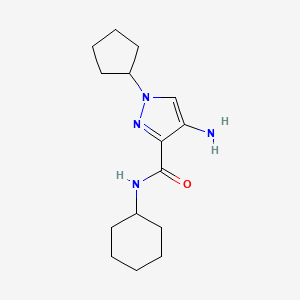
![2-{1-[(4-chlorophenyl)methyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2966621.png)
![N-(4-ethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2966622.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2966625.png)
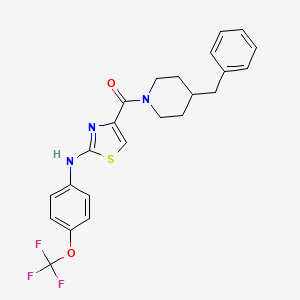
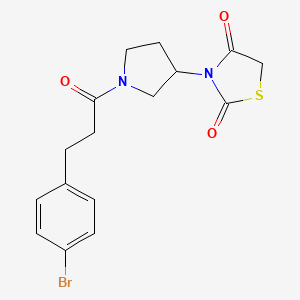
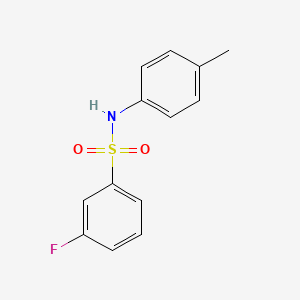
![5-bromo-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2966632.png)
![6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2966635.png)
![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol](/img/structure/B2966636.png)
